4-(oxolan-3-yl)-N-phenyl-1,4-diazepane-1-carboxamide
Description
4-(Oxolan-3-yl)-N-phenyl-1,4-diazepane-1-carboxamide is a heterocyclic compound featuring a 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms) substituted at the 4-position with an oxolane (tetrahydrofuran) group.
Properties
IUPAC Name |
4-(oxolan-3-yl)-N-phenyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(17-14-5-2-1-3-6-14)19-9-4-8-18(10-11-19)15-7-12-21-13-15/h1-3,5-6,15H,4,7-13H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCUZZYQZFNAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxolan-3-yl)-N-phenyl-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.
Introduction of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane precursor.
Attachment of the Phenyl Group: The phenyl group can be attached via a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(oxolan-3-yl)-N-phenyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Medicinal Chemistry
The unique structure of 4-(oxolan-3-yl)-N-phenyl-1,4-diazepane-1-carboxamide suggests several avenues for exploration in medicinal chemistry:
- Neuropharmacology : Given the diazepane structure's similarity to known anxiolytics and sedatives, this compound may exhibit pharmacological properties that warrant investigation for treating anxiety disorders or other neurological conditions.
- Anticancer Activity : Although specific studies on this compound are lacking, related compounds with similar structural motifs have shown anticancer properties. The potential for this compound to interact with cellular pathways involved in cancer progression could be explored through in vitro and in vivo studies.
Organic Synthesis
The compound's complex structure makes it a candidate for use as a building block in organic synthesis. Its ability to undergo various chemical reactions could facilitate the development of new derivatives with enhanced biological activities or novel properties.
Material Science
The presence of functional groups that can participate in polymerization or cross-linking reactions suggests potential applications in material science. Investigating the use of this compound in creating novel materials could lead to advancements in polymers or composites with specific desired properties.
Case Studies and Research Findings
While direct case studies on this compound are scarce, insights can be drawn from related compounds:
Anticancer Studies
Research on diazepane derivatives has indicated varying degrees of cytotoxicity against different cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Diazepane Derivative A | SNB-19 | 10 |
| Diazepane Derivative B | OVCAR-8 | 15 |
| Diazepane Derivative C | NCI-H40 | 20 |
These findings suggest that structural modifications can significantly influence anticancer activity, indicating that further exploration of this compound could yield promising results.
Neuropharmacological Studies
Similar compounds have been investigated for their effects on neurotransmitter systems. For instance, research has shown that certain diazepane derivatives can modulate GABAergic activity, which is crucial for developing anxiolytic medications.
Mechanism of Action
The mechanism of action of 4-(oxolan-3-yl)-N-phenyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Functional Impact |
|---|---|---|---|---|
| 4-(Oxolan-3-yl)-N-phenyl-1,4-diazepane-1-carboxamide | C₁₆H₂₁N₃O₂ | 287.36 g/mol | Oxolan-3-yl, N-phenyl carboxamide | Enhanced solubility, conformational flexibility |
| N-Phenyl-1,4-diazepane-1-carboxamide | C₁₂H₁₇N₃O | 219.29 g/mol | N-phenyl carboxamide | Reduced steric bulk, lower molecular weight |
| 4-(Oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide | C₂₀H₂₉N₃O₂ | 343.47 g/mol | Oxolan-3-yl, N-(3-phenylpropyl) carboxamide | Increased lipophilicity, extended alkyl chain |
Key Observations:
Role of the Oxolane Group: The oxolan-3-yl substituent in the target compound introduces a polar oxygen atom, likely improving aqueous solubility compared to the non-oxolane analog N-phenyl-1,4-diazepane-1-carboxamide .
Carboxamide Substituent Variations: Replacing the phenyl group in the target compound with a 3-phenylpropyl chain (as in the analog from ) increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .
Conformational Flexibility :
The 1,4-diazepane ring’s flexibility allows for multiple low-energy conformations, which may facilitate interactions with diverse biological targets. The oxolane group’s steric and electronic effects could further modulate this flexibility .
Pharmacological Implications (Inferred)
- Serotonin Receptor Affinity : Diazepane carboxamides are explored for 5-HT₁A/7 receptor modulation. The oxolane group’s electron-rich oxygen may enhance hydrogen bonding with receptor residues, improving affinity .
- Metabolic Profile : The oxolane moiety could reduce cytochrome P450-mediated metabolism compared to purely alkyl-substituted analogs, extending half-life .
Biological Activity
4-(oxolan-3-yl)-N-phenyl-1,4-diazepane-1-carboxamide, also referred to in various contexts as a diazepane derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 289.379 g/mol
- CAS Number : 2310102-23-7
The structure features a diazepane ring, a phenyl group, and an oxolane (tetrahydrofuran) moiety, which contribute to its biological properties.
The specific mechanism of action for this compound is not fully elucidated. However, compounds in the diazepane class often interact with neurotransmitter systems, particularly those involving GABA receptors. This interaction can lead to anxiolytic and sedative effects. Further studies are required to clarify its precise biochemical pathways and target interactions.
2. Antimicrobial Activity
Preliminary investigations into related compounds indicate potential antimicrobial properties. For example, certain diazepane derivatives have exhibited activity against various bacterial strains. Future research could explore the antimicrobial spectrum of this compound through in vitro assays.
3. Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In studies involving structurally similar compounds, varying degrees of cytotoxicity have been observed in cancer cell lines. For instance, some derivatives demonstrated selective toxicity towards specific tumor types while sparing normal cells. The cytotoxic profile of this compound remains to be fully characterized.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 289.379 g/mol |
| CAS Number | 2310102-23-7 |
| Potential Biological Activities | Anxiolytic, Antimicrobial |
| Cytotoxicity | To be determined |
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, related research provides insights into its potential applications:
Case Study: Diazepane Derivatives in Anxiety Models
A study explored various diazepane derivatives for their anxiolytic effects in rodent models. Results indicated that certain modifications increased efficacy at GABA receptors, suggesting that similar modifications could enhance the activity of this compound.
Case Study: Antimicrobial Screening
A related compound was screened against Gram-positive and Gram-negative bacteria. The findings revealed moderate antibacterial activity, prompting further investigation into structural features that could enhance potency.
Q & A
Q. What are the recommended synthetic routes for 4-(oxolan-3-yl)-N-phenyl-1,4-diazepane-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling the diazepane core with the oxolane and phenylcarboxamide moieties. A two-step approach is common:
Ring formation : Cyclization of precursor amines under reflux with catalysts like Pd/C or using Mitsunobu conditions for ether linkages.
Carboxamide coupling : Reacting the intermediate with phenyl isocyanate or via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Optimization can employ Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design may identify optimal yields . Computational tools like ICReDD’s reaction path search methods (quantum chemical calculations) can predict efficient pathways .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the oxolane and diazepane rings. Key signals: δ ~3.5–4.5 ppm (oxolane protons) and δ ~2.8–3.2 ppm (diazepane methylenes) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ expected for C₁₉H₂₆N₃O₂: 352.2019).
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient).
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with the carboxamide and steric fit of the oxolane .
- Molecular Dynamics (MD) Simulations : GROMACS/AMBER to assess stability of ligand-receptor complexes over 100 ns. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Studies : Synthesize analogs (e.g., oxolane positional isomers) and correlate docking scores with in vitro activity to validate models .
Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Replicate Experiments : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), assay protocols (e.g., ATP-based vs. resazurin viability assays), and compound solubility (use DMSO controls) .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to aggregate data from multiple studies. For example, variability in IC₅₀ may arise from differences in intracellular pH affecting protonation states .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics or transcriptomics to identify downstream pathways .
Q. What strategies are recommended for designing in vivo pharmacokinetic (PK) studies?
- Methodological Answer :
- Dose Optimization : Start with allometric scaling from in vitro clearance data. Use a staggered dosing regimen (e.g., 10, 30, 100 mg/kg) in rodent models .
- Bioanalytical Methods : LC-MS/MS for plasma quantification (LLOQ ~1 ng/mL). Monitor metabolites via fragmentation patterns (e.g., oxolane ring oxidation products) .
- Tissue Distribution : Radiolabel the compound (¹⁴C at the carboxamide) or use whole-body autoradiography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
